Cytotoxicity Potency: 1,8-Dichloronaphthalene vs. 2-Chloronaphthalene in Human Mammary Epithelial Cells
In a 2024 head-to-head comparative study evaluating mono- and di-chlorinated naphthalenes, 1,8-Dichloronaphthalene demonstrated a significantly weaker antiproliferative effect on human breast epithelial MCF-10A cells compared to 2-Chloronaphthalene [1]. Specifically, 1,8-DCN required a markedly higher concentration to achieve comparable growth inhibition, with its activity falling within the lower range of tested di-chlorinated congeners. The 2-Chloronaphthalene comparator exhibited the most potent cytotoxicity among all tested PCNs in this panel [1]. This quantitative difference is critical for researchers selecting PCN congeners for toxicological model systems where graded exposure effects are required.
| Evidence Dimension | In vitro Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Weak inhibition; IC50 substantially higher than 2-Chloronaphthalene (exact value not reported in abstract; classified as lower-potency di-CN) |
| Comparator Or Baseline | 2-Chloronaphthalene: IC50 range 0.3 mM to 1.5 mM across tested human cell lines |
| Quantified Difference | 2-Chloronaphthalene is the most potent congener tested; 1,8-Dichloronaphthalene is among the least potent di-CNs |
| Conditions | Human breast MCF-10A cells; human hepatic HL-7702 cells; in vitro antiproliferative assay |
Why This Matters
This direct comparative data enables precise selection of 1,8-DCN as a lower-potency reference congener when designing dose-response studies requiring a dichloronaphthalene with attenuated cytotoxicity relative to 2-CN.
- [1] Cai, C., Qian, J., Xiang, S., Wang, C., Ji, Y., Cui, J., & Jia, J. (2024). A cytotoxicity and mechanistic investigation of mono- and di-chloro naphthalenes. Chemosphere, 350, 141004. View Source
